molecular formula C11H14N6OS B6533619 N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1060205-60-8

N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6533619
CAS No.: 1060205-60-8
M. Wt: 278.34 g/mol
InChI Key: HBXLBVMSMFFBBJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a cyclopropyl-acetamide moiety via a sulfanyl bridge. This structure combines a nitrogen-rich aromatic system (triazolo[4,5-d]pyrimidine) with a sterically constrained cyclopropyl group, which may enhance metabolic stability and target selectivity.

Properties

IUPAC Name

N-cyclopropyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6OS/c1-2-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7-3-4-7/h6-7H,2-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXLBVMSMFFBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3CC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolo[4,5-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and triazole derivatives. The cyclopropyl group is then introduced through a subsequent reaction with cyclopropylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential applications in medicinal chemistry, where it could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs.

Industry: In industry, this compound could be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

  • Compound K (): The absence of the cyclopropyl and ethyl groups results in a simpler pharmacophore. This may reduce target affinity in enzyme inhibition assays due to weaker hydrophobic interactions .
  • The cyclopropyl group may confer rigidity, improving selectivity .

Pyrrolo-Triazolo-Pyrazine Derivatives ()

  • These compounds replace the pyrimidine ring with a pyrazine system, altering the electronic profile. The pyrrolo fusion introduces additional hydrogen-bonding sites, which could improve solubility but reduce membrane permeability .

Adamantane-Based Analogues ()

  • Adamantane derivatives like Compound O exhibit high lipophilicity, favoring CNS penetration. However, the target compound’s cyclopropyl-acetamide moiety likely reduces blood-brain barrier penetration, making it more suitable for peripheral targets .

Computational and Experimental Data

While explicit quantitative data (e.g., IC₅₀, logP) are unavailable in the provided evidence, structural comparisons suggest:

Solubility : The sulfanyl bridge in the target compound may enhance water solubility compared to adamantane derivatives but reduce it relative to pyrrolo-triazolo-pyrazines with polar oxime groups .

Metabolic Stability: The cyclopropyl group likely slows oxidative metabolism compared to non-substituted analogues (e.g., Compound K) .

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